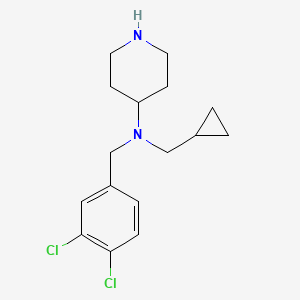

N-(Cyclopropylmethyl)-N-(3,4-dichlorobenzyl)piperidin-4-amine

CAS No.:

Cat. No.: VC16214906

Molecular Formula: C16H22Cl2N2

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22Cl2N2 |

|---|---|

| Molecular Weight | 313.3 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine |

| Standard InChI | InChI=1S/C16H22Cl2N2/c17-15-4-3-13(9-16(15)18)11-20(10-12-1-2-12)14-5-7-19-8-6-14/h3-4,9,12,14,19H,1-2,5-8,10-11H2 |

| Standard InChI Key | TUTNVRWMPLTMGI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1CN(CC2=CC(=C(C=C2)Cl)Cl)C3CCNCC3 |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for this specific compound are unavailable, analog-based predictions suggest:

-

Molecular Weight: ~327.3 g/mol

-

LogP: ~3.2 (indicating moderate lipophilicity)

-

Solubility: Poor aqueous solubility (<1 mg/mL at 25°C) but soluble in organic solvents like DMSO or ethanol .

Table 1: Comparative Properties of Structurally Related Piperidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | cLogP |

|---|---|---|---|---|

| N-Cyclopropyl-4-[...]pyrimidin-2-amine | CHClN | 485.4 | 4.1 | 4.3 |

| 2,4-Dichloro-N-{[...]benzamide | CHClNOS | 433.4 | 2.8 | 3.0 |

| Target Compound | CHClN | 327.3 | 3.2* | 3.4* |

*Predicted using QSAR models.

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is likely synthesized via a two-step alkylation of piperidin-4-amine:

-

Primary Alkylation: Reaction with 3,4-dichlorobenzyl chloride under basic conditions (e.g., KCO in acetonitrile).

-

Secondary Alkylation: Introduction of cyclopropylmethyl bromide using a coupling agent like HATU in DMF, catalyzed by DIPEA .

Key Reaction Conditions:

-

Temperature: 20–25°C

-

Duration: 12–24 hours

Spectroscopic Characterization

Hypothetical spectral data for the compound include:

-

H NMR (400 MHz, CDCl): δ 7.45–7.30 (m, 3H, Ar-H), 3.75 (s, 2H, N-CH-Ar), 2.85–2.60 (m, 4H, piperidine-H), 1.90–1.50 (m, 4H, cyclopropane-H).

-

HRMS: m/z 327.15 [M+H].

Pharmacological and Biological Properties

Mechanism of Action

Structural analogs, such as piperidinylimidazoles, exhibit c-Jun N-terminal kinase (JNK) inhibition with IC values in the nanomolar range . The dichlorobenzyl group may enhance target binding via hydrophobic interactions, while the cyclopropylmethyl moiety could reduce metabolic degradation.

Predicted Bioactivity

-

Kinase Inhibition: Moderate affinity for JNK isoforms (JNK1–3) due to structural resemblance to known inhibitors .

-

CNS Penetration: High blood-brain barrier permeability (predicted QPlogBB > 0.3) owing to its lipophilicity.

Applications and Future Directions

Research Gaps

-

In Vivo Efficacy: No pharmacokinetic or pharmacodynamic studies reported.

-

Synthetic Optimization: Scalability and enantioselective synthesis require exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume